molecular formula C9H12N2O3 B2731870 (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 2361610-25-3

(1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2731870
CAS No.: 2361610-25-3
M. Wt: 196.206
InChI Key: XHDZXKWUZYFTBS-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.206. The purity is usually 95%.
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Scientific Research Applications

1,3,4-Oxadiazole in Drug Development

Oxadiazoles as a Key Scaffold in Medicinal Chemistry : Oxadiazole, particularly the 1,3,4-oxadiazole moiety, is recognized for its wide-ranging pharmacological activities. It functions as a surrogate for carboxylic acids, carboxamides, and esters in synthetic medicinal chemistry, showing applications across antiviral, anti-inflammatory, antitumor, and antioxidative areas among others. These compounds also find use in polymers and as luminescent materials, indicating their versatility beyond pharmaceuticals (Rana, Salahuddin, & Sahu, 2020).

Potential Synthetic Routes and Applications

Synthetic Approaches for Oxadiazoles : Innovative synthetic methods for 1,3,4-oxadiazole derivatives highlight their potential in creating fluorescent frameworks for chemosensors, thanks to their high photoluminescent yield and excellent thermal and chemical stability. These properties underscore the utility of oxadiazoles in metal-ion sensing and other materials science applications (Sharma, Om, & Sharma, 2022).

Oxyfunctionalization of Cyclopropane Derivatives

Advancements in Cyclopropane Chemistry : Research into the oxyfunctionalization of cyclopropane derivatives, including those activated by adjacent three-membered rings, illustrates the ongoing development of methods to transform cyclopropane-containing hydrocarbons. These methodologies, employing powerful oxidants like ozone and transition metal-based catalytic systems, are critical for accessing carbonylcyclopropanes and could be relevant for derivatives of the compound (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Biotechnological Routes from Lactic Acid

Lactic Acid as a Chemical Building Block : The study of lactic acid derivatives through biotechnological routes highlights a broader interest in using bio-based chemicals as precursors for a variety of industrially relevant compounds. This research may indirectly relate to the synthesis and modification of complex structures like the one mentioned, demonstrating the shift towards greener chemistry practices (Gao, Ma, & Xu, 2011).

Properties

IUPAC Name

(1S,3R)-2,2-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-4-10-7(14-11-4)5-6(8(12)13)9(5,2)3/h5-6H,1-3H3,(H,12,13)/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDZXKWUZYFTBS-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2C(C2(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)[C@@H]2[C@@H](C2(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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